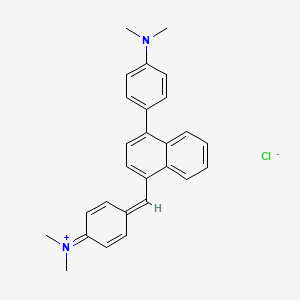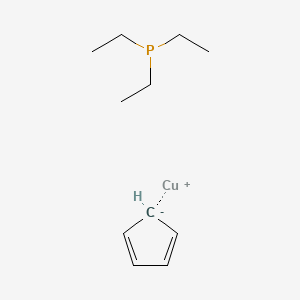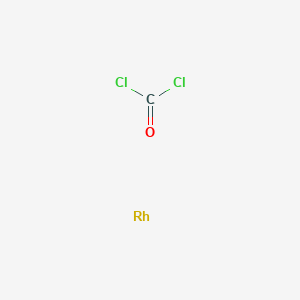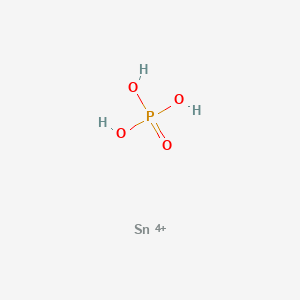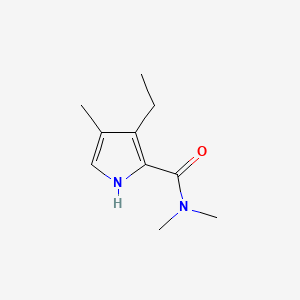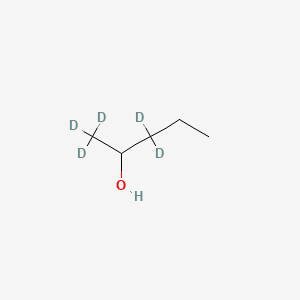
2-Pentyl-1,1,1,3,3-D5 alcohol
説明
“2-Pentyl-1,1,1,3,3-D5 alcohol” is a type of alcohol . The pentyl group in its structure refers to a five-carbon alkyl group or substituent with the chemical formula -C5H11 . It is the substituent form of the alkane pentane .
Synthesis Analysis
The synthesis of alcohols like “2-Pentyl-1,1,1,3,3-D5 alcohol” can be complex and may involve multiple steps. Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . Another common method for synthesizing alcohols is the Hydroboration-Oxidation pathway, which is a two-step process used to produce alcohols .
Molecular Structure Analysis
The molecular structure of “2-Pentyl-1,1,1,3,3-D5 alcohol” consists of a pentyl group attached to an alcohol group . The pentyl group is a five-carbon alkyl group or substituent .
Chemical Reactions Analysis
Alcohols, including “2-Pentyl-1,1,1,3,3-D5 alcohol”, can undergo a variety of chemical reactions. One common reaction is dehydration, where the OH group is removed from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom in the same molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pentyl-1,1,1,3,3-D5 alcohol” can be found in various databases . Alcohols generally have higher boiling points than their equivalent alkanes, and these boiling points increase as the number of carbon atoms increases .
作用機序
Safety and Hazards
特性
IUPAC Name |
1,1,1,3,3-pentadeuteriopentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-PVGOWFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyl-1,1,1,3,3-D5 alcohol | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)
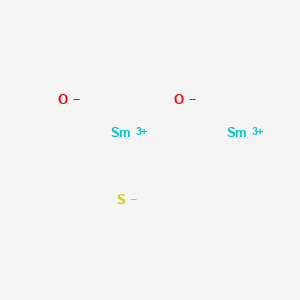
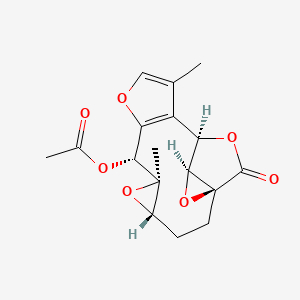
![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)
